molecular formula C15H13N3O2S2 B5339157 N-(2-hydroxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

N-(2-hydroxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B5339157
M. Wt: 331.4 g/mol
InChI Key: XOFBWBVLHITKEA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine acetamide class, characterized by a fused thiophene-pyrimidine core substituted with a methyl group at position 4. The acetamide moiety is further functionalized with a 2-hydroxyphenyl group.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9-6-10-14(16-8-17-15(10)22-9)21-7-13(20)18-11-4-2-3-5-12(11)19/h2-6,8,19H,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFBWBVLHITKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Influence

A. Core Modifications
  • Thieno[2,3-d]pyrimidine vs. Pyrimidine Derivatives: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from simpler pyrimidine analogs (e.g., compound 5.6 in , which lacks the fused thiophene ring). 6-Methyl Substitution: The methyl group at position 6 (shared with compound 5.15 in ) may increase lipophilicity and metabolic stability compared to unsubstituted analogs like 5.12 () .
B. Acetamide Side Chain Modifications
  • Aryl Substituents: The 2-hydroxyphenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (), 3,4-dimethoxyphenyl (Epirimil, ), or 2,3-dichlorophenyl (compound 5.6, ). Hydroxyl groups improve solubility but may reduce membrane permeability compared to halogenated or methoxy-substituted derivatives . Benzothiazole and Quinoxaline Derivatives: Compounds like 4a () and 671200-29-6 () incorporate larger aromatic systems (e.g., benzothiazole or quinoxaline), which may enhance target specificity but increase molecular weight and synthetic complexity .

Physicochemical Properties

Property Target Compound* Analog (Epirimil, ) Analog (5.6, )
Molecular Weight ~375 g/mol (estimated) 399.53 g/mol () 344.21 g/mol
Melting Point Not reported Not reported 230°C–232°C
LogP Estimated ~4.5 4.87 () Not reported
Solubility Moderate (hydroxyl) Low (2.193 mg/L, ) Low (halogenated)

*Estimates based on structural similarities to reported analogs.

ADMET Profile

  • Metabolism : Methyl and hydroxyl substituents may undergo phase I oxidation (CYP450) and phase II glucuronidation, respectively. Halogenated analogs (e.g., 5.6 ) are more resistant to metabolism but pose higher toxicity risks .
  • Toxicity: Limited data exist for the target compound, but analogs like 4a () exhibit low acute toxicity in preclinical models, supporting further evaluation .

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